Acrylic anhydride
Overview
Description
Acrylic anhydride, also known as prop-2-enoic anhydride, is a chemical compound with the molecular formula C6H6O3. It is a colorless to pale yellow liquid with a pungent odor. This compound is a strong esterifying agent and is used in the preparation of various acrylate and methacrylate esters, which are important in the production of polymers and resins .
Preparation Methods
Synthetic Routes and Reaction Conditions
Acrylic anhydride can be synthesized through several methods. One common method involves the reaction of acrylic acid with acetylene and nickel carbonyl in an inert solvent medium . Another method includes the reaction of acrylic acid with acetic anhydride under reduced pressure . These reactions typically require controlled temperatures and the presence of catalysts to ensure high yields and purity.
Industrial Production Methods
In industrial settings, this compound is often produced using batch reaction distillation processes. This method involves the synthesis reaction followed by distillation to separate the desired product from by-products. Although this method improves efficiency compared to earlier techniques, it still faces challenges such as high energy consumption and the formation of by-products .
Chemical Reactions Analysis
Types of Reactions
Acrylic anhydride undergoes several types of chemical reactions, including:
Nucleophilic Acyl Substitution: Reacts with alcohols to form esters and with amines to form amides.
Hydrolysis: Reacts with water to form acrylic acid.
Polymerization: Forms cyclic anhydrides on polymerization.
Common Reagents and Conditions
Alcohols: React with this compound to form esters, often using pyridine as a solvent.
Amines: React with this compound to form amides, typically under mild conditions.
Major Products
Esters: Formed from the reaction with alcohols.
Amides: Formed from the reaction with amines.
Acrylic Acid: Formed from hydrolysis.
Scientific Research Applications
Acrylic anhydride has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of specialty acrylate and acrylamide monomers.
Biology: Utilized in the preparation of bio-based polymers and copolymers.
Medicine: Investigated for its potential in drug delivery systems and biomedical applications.
Industry: Employed in the production of acrylic resins, adhesives, and coatings.
Mechanism of Action
The mechanism of action of acrylic anhydride involves nucleophilic acyl substitution reactions. The compound reacts with nucleophiles such as alcohols, amines, and water, leading to the formation of esters, amides, and acids, respectively . The molecular targets include hydroxyl and amino groups, which undergo acylation to form the corresponding products.
Comparison with Similar Compounds
Acrylic anhydride can be compared with other anhydrides such as meththis compound and maleic anhydride:
Meththis compound: Similar in structure but has a methyl group attached to the carbon-carbon double bond.
Maleic Anhydride: Contains a double bond between two carbonyl groups and is used in the production of maleic acid and fumaric acid.
This compound is unique due to its ability to form cyclic anhydrides on polymerization and its strong esterifying properties .
Properties
IUPAC Name |
prop-2-enoyl prop-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-3-5(7)9-6(8)4-2/h3-4H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJOQCYCJMAIFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)OC(=O)C=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25301-00-2 | |
Record name | 2-Propenoic acid, anhydride, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25301-00-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID70942685 | |
Record name | Prop-2-enoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2051-76-5, 61932-59-0 | |
Record name | Acrylic anhydride | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2051-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acrylic anhydride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002051765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acryloxide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0061932590 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acrylic anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32616 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Prop-2-enoic anhydride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70942685 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Acrylic anhydride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.481 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | ACRYLIC ANHYDRIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M4BYS5VWG3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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